2-Phenylcyclohexan-1-amine hydrochloride
Description
Chemical Structure and Properties 2-Phenylcyclohexan-1-amine hydrochloride (CAS 22720-50-9) is a cyclohexane derivative featuring a phenyl group at the 2-position and an amine group at the 1-position, protonated as a hydrochloride salt. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 227.73 g/mol (calculated from ). The compound’s stereochemistry and substitution pattern influence its physicochemical properties, including solubility, stability, and receptor-binding affinity. The SMILES notation (Cl.NC1CCCCC1C1C=CC=CC=1) and InChIKey (FPWNXZWCBDBELJ-UHFFFAOYSA-N) confirm its structural uniqueness .
Properties
IUPAC Name |
2-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWNXZWCBDBELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22720-50-9 | |
| Record name | 2-phenylcyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylcyclohexan-1-amine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines . For example, primary amines can be synthesized by alkylation of ammonia using alkyl halides . Another method involves the reduction of nitro compounds to amines .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
2-Phenylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylcyclohexan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter systems in the central nervous system, including the NMDA (N-methyl-D-aspartate) receptor . This interaction can lead to the modulation of neurotransmitter release and reuptake, affecting various physiological processes .
Comparison with Similar Compounds
Structural Isomers and Stereoisomers
Key Findings :
Halogen-Substituted Analogs
Key Findings :
Arylcyclohexylamine Derivatives
Key Findings :
- Arylcyclohexylamines (e.g., Fluorexetamine, 2-fluoro Deschloroketamine) often target NMDA receptors, but 2-phenylcyclohexan-1-amine HCl lacks the ketone group critical for this activity .
- Clobenzorex HCl demonstrates how extended alkyl chains (e.g., methylpropane) enhance central nervous system penetration .
Biological Activity
2-Phenylcyclohexan-1-amine hydrochloride, a compound belonging to the class of arylcyclohexylamines, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : CHClN
Molecular Weight : 219.73 g/mol
CAS Number : 21128019
The structure of this compound features a cyclohexane ring substituted with a phenyl group and an amine functional group, which significantly influences its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits properties such as:
- NMDA Receptor Antagonism : Similar to other arylcyclohexylamines, it may inhibit NMDA receptors, contributing to its anesthetic and neuroprotective effects .
- Dopamine Reuptake Inhibition : The compound has shown potential in inhibiting dopamine reuptake, which may mediate stimulant effects and influence mood regulation .
- Opioid Receptor Interaction : Some studies suggest that it may interact with μ-opioid receptors, potentially providing analgesic effects .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| NMDA Receptor Antagonism | Inhibits excitatory neurotransmission |
| Dopamine Reuptake Inhibition | Enhances dopaminergic signaling |
| Opioid Receptor Agonism | May provide analgesic effects |
| Cellular Effects | Alters gene expression and cell signaling pathways |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.9958) suggests effective oral bioavailability.
- Blood-Brain Barrier Penetration : High probability (0.9869) indicates potential central nervous system effects.
- Metabolism : The compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal apoptosis in vitro by modulating NMDA receptor activity, showing promise for conditions like Alzheimer's disease.
Case Study 2: Analgesic Properties
Research focusing on the analgesic potential of this compound revealed that it effectively reduced pain responses in animal models. The study highlighted its interaction with opioid receptors as a contributing factor to its pain-relieving effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
